molecular formula C7H14ClN B8632071 N-methyl diallylamine hydrochloride CAS No. 13107-01-2

N-methyl diallylamine hydrochloride

Cat. No.: B8632071
CAS No.: 13107-01-2
M. Wt: 147.64 g/mol
InChI Key: VNLHWLYAOHNSCH-UHFFFAOYSA-N
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Description

N-methyl diallylamine hydrochloride is a useful research compound. Its molecular formula is C7H14ClN and its molecular weight is 147.64 g/mol. The purity is usually 95%.
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Properties

CAS No.

13107-01-2

Molecular Formula

C7H14ClN

Molecular Weight

147.64 g/mol

IUPAC Name

N-methyl-N-prop-2-enylprop-2-en-1-amine;hydrochloride

InChI

InChI=1S/C7H13N.ClH/c1-4-6-8(3)7-5-2;/h4-5H,1-2,6-7H2,3H3;1H

InChI Key

VNLHWLYAOHNSCH-UHFFFAOYSA-N

Canonical SMILES

CN(CC=C)CC=C.Cl

Related CAS

29566-78-7

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A four-necked reaction flask was fitted with a glass stirring shaft connected to an overhead stirrer, a pH probe, a thermocouple, an additional funnel and a condenser. A Thermowatch® (manufactured by I-2-R, Instruments for Research and Industry Inc., Cheltenham, Pa.) was used to maintain the temperature throughout the reaction. The reaction flask was charged with 223 g of methyldiallylamine (MDAA, 98%, 2.0 moles). While cooling the reaction kettle with an ice bath, 189 g of 37% hydrochloric acid (HCl) was gradually added to the reactor through the addition funnel while stirring. The temperature of the reaction mixture was maintained below 25° C. Upon finishing the addition of hydrochloric acid, the ice bath was removed and the reaction mixture was stirred at ambient temperature for one hour, at which time the reaction mixture turned into a clear light yellow solution. Into this monomer amine salt solution, 0.5 g of Versenex® 80 (40% aqueous solution of the tetrasodium salt of ethylenediamine tetraacetate, available from Dow Chemical Co., Midland Mich.) and 200 g of deionized water were added. The pH probe was replaced with a N2 sparge, the addition funnel was replaced with a septum and a bubbler was attached to the condenser. An insulated heating mantle was then placed on the reaction flask. The stirrer was started at an agitation rate of 500 rpm and the heating temperature was set to 80° C. The reaction mixture was sparged with high purity N2 for 30 minutes. Meanwhile, an initiator solution of 18.2 g of ammonium persulfate (APS) dissolved in 40 mL of DI water was prepared. The APS solution was sparged with high purity N2 for 30 minutes. While maintaining the N2 sparge and heating, the APS solution was introduced into the reaction flask at a rate of 0.3 mL/min using a syringe pump. When 15 mL of the APS solution had been added to the reactor, the addition of APS solution was discontinued and the temperature was maintained at 80° C. for one hour. At the end of this one hour heating period, a second addition of 15 mL of APS solution was commenced at a rate of 0.3 mL/min using a syringe pump. When this portion of APS had been added to the reactor, the APS addition was discontinued and the reaction mixture was maintained at 80° C. for one hour. At this point the remaining 20 mL of APS solution was added to the reactor at a rate of 0.3 mL/min using a syringe pump. When this final portion of APS solution had been added the reaction mixture was maintained at 80° C. for one hour before turning off the heat. Analysis of the final product solution by 13C NMR showed that a MDAA monomer conversion of 99+% had been achieved. The RSV of the resin was 0.163 dL/g. Total solids of the final solution was 48.8% and the pH was 2.5.
Quantity
223 g
Type
reactant
Reaction Step One
Quantity
189 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A four-necked resin kettle was fitted with a glass stirring shaft connected to an overhead stirrer, a pH probe, a thermocouple, an addition funnel and a condenser. A Thermowatch® (manufactured by I-2-R, Instruments for Research and Industry Inc., Cheltenham, Pa.) was used to maintain the temperature throughout the reaction. A quantity of 223 g methyldiallylamine (MDAA, 98%) was charged to the reactor. The reactor was then cooled with an ice bath and 189 g of 37% hydrochloric acid (HCl) was added to the stirred reaction mixture at such a rate to maintain the temperature of the reaction mixture below 25° C. Upon finishing the addition of hydrochloric acid, the ice bath was removed and the reaction mixture was stirred at ambient temperature for one hour. At this point the reaction mixture was a clear light yellow solution. Into this solution of MDAA·HCl solution, 0.5 g of Versenex® 80 (40% aqueous solution of the sodium salt of ethylenediamine tetraacetate, available from Dow Chemical Co., Midland, Mich.) was added. A septum was inserted in place of the addition funnel and a sparge of high purity nitrogen gas was started through the reaction mixture. A bubbler was attached at the condenser. The stirrer was started at 500 rpm and an insulated heating mantle was placed on the reaction flask. The reaction mixture was heated to 80° C. and was sparged with high purity N2 for 30 minutes. Meanwhile, an aqueous initiator solution was prepared by dissolving 18.2 g of ammonium persulfate (APS) in 40 (mL) of deionized water followed by sparging of the APS solution with high purity N2 for 30 minutes. While maintaining the N2 sparge and heating the reaction at 80° C. the APS initiator solution was added to the reaction flask using a syringe pump at a rate of 0.30 (mL/min) until 15 mL APS initiator solution had been added. At this point the addition of initiator solution was halted and the reaction mixture was maintained at 80° C. for one hour while continuing to stir at 500 rpm. A second portion of 15 mL of APS initiator solution was added to the reaction flask using a syringe pump at a rate of 0.30 (mL/min). When this addition was completed the addition of initiator solution was halted and the reaction mixture was maintained at 80° C. for one hour while continuing to stir at 500 rpm. The remaining 20 mL of APS solution was added at this point via syringe pump at a rate of 0.30 mL per minute. The reaction mixture was held at 80° C. for 1 hour after the last of the APS solution had been added. Heating was then discontinued and 320 mL of DI water were added. Analysis of the final product solution by 13C NMR showed that a MDAA monomer conversion of 99+% had been achieved. The RSV of the resin was 0.160 dL/g. Total solids of the final solution was 44.8% and pH was 2.5.
Quantity
223 g
Type
reactant
Reaction Step One
Quantity
320 mL
Type
solvent
Reaction Step Two
Quantity
189 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
ammonium persulfate
Quantity
18.2 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
APS
Quantity
15 mL
Type
reactant
Reaction Step Six
Name
APS
Quantity
15 mL
Type
reactant
Reaction Step Seven
Name
APS
Quantity
20 mL
Type
reactant
Reaction Step Eight
Name
APS
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Synthesis routes and methods III

Procedure details

A four-necked reaction flask was fitted with a glass stir shaft connected to an overhead stirrer, a pH probe, a thermocouple, an addition funnel and a condenser. A Thermowatch® (manufactured by I-2-R, Instruments for Research and Industry Inc., Cheltenham, Pa.) was used to maintain the temperature throughout the reaction. After charging the reaction flask with 109 g of methyldiallylamine (MDAA, 98%), the reaction vessel was cooled with an ice bath. Using an addition funnel, 97 g of 37% hydrochloric acid (HCl) was slowly added to the stirred reaction vessel. The rate of addition was adjusted in order to maintain the temperature of the reaction mixture below 25° C. Upon finishing the addition of hydrochloric acid the ice bath was removed and the reaction mixture was stirred at ambient temperature for one hour. At this point the reaction mixture was a clear light yellow solution. Into this solution of MDAA·HCl, 0.5 g of Versenex® 80 (40% aqueous solution of the tetrasodium salt of ethylenediamine tetraacetate, available from Dow Chemical Co., Midland Mich.) and 200 g of deionized (DI) water was added. A septum was inserted in place of the addition funnel and a sparge of high purity nitrogen gas was started through the reaction mixture. A bubbler was attached at the condenser. The stirrer was started at 500 rpm and an insulated heating mantle was placed on the reaction flask and the reaction mixture was heated to 80° C. The reaction mixture was sparged with high purity N2 for 30 minutes. An aqueous initiator solution was prepared by dissolving 18 g of ammonium persulfate (APS) in 30 mL of DI water followed by sparging of the APS solution with high purity N2 for 30 minutes. While maintaining the N2 sparge and heating the reaction at 80° C., the APS initiator solution was added to the reaction flask using a syringe pump at a rate of 0.30 mL/min. until 10 mL of initiator solution had been added. The reaction temperature was maintained at 80° C. while stirring at 500 rpm for one hour. A second 10 mL portion of initiator solution was then added at 0.30 mL/min. and the reaction mixture was held at 80° C. for one hour after adding this 10 mL portion. The remaining initiator solution was then added at a rate of 0.30 mL/min. When all the initiator solution had been added the reaction mixture was maintained at 80° C. for one additional hour. Heating was then discontinued and 320 mL of deionized water were added. Analysis of the final product solution by 13C NMR showed that a MDAA monomer conversion of 99+% had been achieved. The RSV of the resin was 0.106 dL/g. Total solids of the product was 37.3% and the pH was 2.5.
Quantity
109 g
Type
reactant
Reaction Step One
Quantity
97 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ammonium persulfate
Quantity
18 g
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
APS
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
initiator
Quantity
10 mL
Type
reactant
Reaction Step Six
Name
Quantity
320 mL
Type
solvent
Reaction Step Seven

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